molecular formula C19H21ClN2O3 B14002881 Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride CAS No. 75199-24-5

Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride

Cat. No.: B14002881
CAS No.: 75199-24-5
M. Wt: 360.8 g/mol
InChI Key: YYSAALNKUGULSY-UHFFFAOYSA-N
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Description

Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as organic electronics, dyes, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride typically involves the introduction of the dimethylamino group and the hydroxy group onto the anthraquinone backbone. One common method is the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method. This process involves reacting 1-nitroanthraquinone with ammonia in the presence of a solvent such as N-methyl-2-pyrrolidone (NMP) under optimized conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale continuous-flow ammonolysis, which allows for efficient and controllable synthesis. The process parameters, such as reaction temperature, residence time, and molar ratio of ammonia to 1-nitroanthraquinone, are carefully optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The dimethylamino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone backbone, enhancing their chemical and physical properties .

Mechanism of Action

The mechanism of action of Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride involves its interaction with molecular targets and pathways within cells. The compound can inhibit essential cellular proteins, such as kinases and topoisomerases, which are involved in cell proliferation and survival. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride is unique due to the presence of both dimethylamino and hydroxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

75199-24-5

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-4-hydroxyanthracene-9,10-dione;hydrochloride

InChI

InChI=1S/C19H20N2O3.ClH/c1-21(2)11-5-10-20-14-8-9-15(22)17-16(14)18(23)12-6-3-4-7-13(12)19(17)24;/h3-4,6-9,20,22H,5,10-11H2,1-2H3;1H

InChI Key

YYSAALNKUGULSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O.Cl

Origin of Product

United States

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